N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

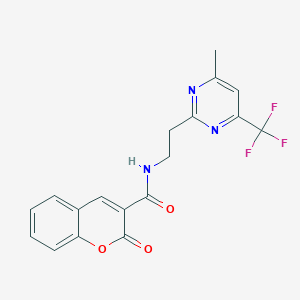

N-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule combining a coumarin (2-oxo-2H-chromene) scaffold and a pyrimidine derivative. The coumarin moiety is linked via a carboxamide group to an ethylamine chain substituted with a 4-methyl-6-(trifluoromethyl)pyrimidin-2-yl group. Coumarins are renowned for their diverse biological activities, including anticoagulant, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O3/c1-10-8-14(18(19,20)21)24-15(23-10)6-7-22-16(25)12-9-11-4-2-3-5-13(11)27-17(12)26/h2-5,8-9H,6-7H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSNKAIILXBELH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)C2=CC3=CC=CC=C3OC2=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with indole and pyrimidine scaffolds have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Similar compounds have shown inhibitory activity against various diseases by interacting with their targets.

Biological Activity

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, supported by recent research findings, case studies, and relevant data.

- IUPAC Name : this compound

- Molecular Formula : C19H20F3N3O2

- Molecular Weight : 379 Da

- LogP : 3.28

- Polar Surface Area : 64 Ų

These properties suggest a moderate lipophilicity, which may influence the compound's absorption and distribution in biological systems.

Research indicates that compounds with similar structures often exhibit multi-target interactions, which can enhance their therapeutic efficacy. The trifluoromethyl group is known to increase the electron-withdrawing capacity, potentially enhancing binding affinity to target proteins through hydrogen and halogen bonding interactions .

1. Anticancer Activity

Several studies have explored the anticancer potential of chromene derivatives, including those similar to this compound. For instance, compounds with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The mechanism often involves the induction of apoptosis through the activation of caspase pathways and modulation of p53 expression .

2. Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key enzymes involved in various diseases:

- Cholinesterases : Compounds structurally related to this chromene derivative have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating effective binding .

- Cyclooxygenase (COX) : Inhibitory effects against COX enzymes have also been reported, suggesting anti-inflammatory potential. The presence of electron-withdrawing groups like trifluoromethyl enhances these interactions .

3. Antioxidant Activity

The antioxidant activity of similar compounds has been evaluated through various assays measuring free radical scavenging capabilities. These studies indicate that such chromene derivatives may protect cells from oxidative stress, contributing to their anticancer properties .

Study 1: Cytotoxicity Evaluation

In a recent study, this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent cytotoxic effect, with the most significant activity observed at higher concentrations (IC50 values ranging from 0.65 to 5 μM depending on the cell line). Flow cytometry analysis confirmed that the compound induces apoptosis in treated cells .

Study 2: Enzyme Interaction Studies

Molecular docking studies revealed that the compound interacts favorably with active sites of AChE and COX enzymes, suggesting a potential for drug design targeting neurodegenerative diseases and inflammation. The docking scores indicated strong binding affinities, supporting further development as a therapeutic agent .

Data Summary Table

Comparison with Similar Compounds

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

Structural Differences :

- The pyrimidine substituent in the target compound is replaced with a 4-methoxyphenethyl group.

- The methoxy group introduces electron-donating properties, contrasting with the electron-withdrawing trifluoromethyl group.

Functional Implications :

3-Cyano-N-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide (CAS 1396848-75-1)

Structural Differences :

- The coumarin core is replaced with a 3-cyanobenzamide group.

- The cyano group introduces strong electron-withdrawing effects, altering electronic distribution.

Functional Implications :

- The cyano group may enhance metabolic stability but could reduce solubility compared to the coumarin derivative .

Thieno[2,3-d]pyrimidine and Furopyridine Derivatives

Structural Differences :

- and describe compounds with thieno[2,3-d]pyrimidine and furo[2,3-b]pyridine cores, respectively, instead of coumarin.

- These heterocycles offer distinct electronic profiles; for example, the sulfur atom in thienopyrimidine increases polarizability.

Functional Implications :

- Thieno- and furopyridine cores may target different enzyme families (e.g., kinases vs. proteases) due to altered hydrogen-bonding capabilities.

- The synthesis of these analogs often requires more complex multi-step routes compared to the target compound’s straightforward coupling strategy .

Comparative Data Table

Research Findings and Hypotheses

- Target Compound : The trifluoromethyl group likely enhances resistance to oxidative metabolism, extending half-life. Coumarin’s planar structure may facilitate intercalation into DNA or inhibition of topoisomerases .

- Analog Comparisons: The 4-methoxyphenethyl analog () may exhibit stronger π-π interactions but poorer blood-brain barrier penetration due to lower lipophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.